molecular formula C27H26N4O5S B11449629 Ethyl 4-({[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11449629
M. Wt: 518.6 g/mol
InChI Key: QRXQWTXLJCEIDQ-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, an imidazolidinone ring, and a pyridine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the benzoate ester and pyridine moieties. Common reagents used in these reactions include ethyl chloroformate, methoxybenzaldehyde, and pyridine-2-carboxaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, and dichloromethane, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O5S/c1-3-36-26(34)18-10-12-19(13-11-18)29-24(32)16-23-25(33)31(21-8-6-9-22(15-21)35-2)27(37)30(23)17-20-7-4-5-14-28-20/h4-15,23H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

QRXQWTXLJCEIDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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